2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenoxy group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of aryl halides with boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrazole derivatives, such as:
- N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide
- 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide
Uniqueness
What sets 2-(2-fluorophenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-5-1-2-6-17(16)25-13-18(24)21-8-9-23-12-15(11-22-23)14-4-3-7-20-10-14/h1-7,10-12H,8-9,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNFZCVXOASERR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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